KYN-101

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

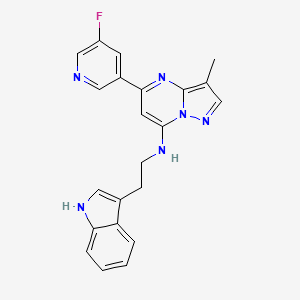

C22H19FN6 |

|---|---|

Peso molecular |

386.4 g/mol |

Nombre IUPAC |

5-(5-fluoropyridin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazolo[1,5-a]pyrimidin-7-amine |

InChI |

InChI=1S/C22H19FN6/c1-14-10-27-29-21(9-20(28-22(14)29)16-8-17(23)13-24-11-16)25-7-6-15-12-26-19-5-3-2-4-18(15)19/h2-5,8-13,25-26H,6-7H2,1H3 |

Clave InChI |

XIBYMKUWLQLNLC-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2N=C(C=C(N2N=C1)NCCC3=CNC4=CC=CC=C43)C5=CC(=CN=C5)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of KYN-101 in Cancer Cells

This document provides a detailed overview of KYN-101, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), focusing on its mechanism of action within the tumor microenvironment. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Targeting the Kynurenine-AHR Axis for Cancer Immunotherapy

Tumors employ various strategies to evade the host immune system, with metabolic reprogramming being a key mechanism. The catabolism of the essential amino acid tryptophan via the kynurenine pathway is a critical mediator of tumor immune escape[1]. Two enzymes, indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), initiate this pathway, converting tryptophan into L-kynurenine (Kyn)[1][2].

Within the tumor microenvironment (TME), elevated levels of Kyn act as a key signaling molecule that activates the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor[2]. This activation in various immune cells leads to a broad immunosuppressive phenotype, characterized by the generation of regulatory T cells (Tregs), the suppression of effector T cell and natural killer (NK) cell function, and the promotion of tolerogenic myeloid cells[1][2][3]. The IDO/TDO-Kyn-AHR axis is associated with poor prognosis and resistance to immune checkpoint inhibitors in several cancer types[2][3].

This compound is a potent, selective, synthetic antagonist of AHR designed to block this immunosuppressive signaling and restore anti-tumor immunity[2][4].

Core Mechanism of Action: AHR Antagonism

This compound functions by directly competing with Kyn for the ligand-binding domain of the AHR[5]. By preventing the binding of Kyn, this compound inhibits the subsequent nuclear translocation of AHR and its transcriptional activity[5]. This blockade reverses the downstream immunosuppressive effects mediated by the Kyn-AHR axis.

The core mechanism involves:

-

Inhibition of Treg Generation: AHR activation drives the differentiation of naive T cells towards an immunosuppressive Treg fate[3][6]. By blocking AHR, this compound helps to control the formation of regulatory T cells[3].

-

Enhancement of Effector T-Cell Function: AHR signaling can suppress the activity of effector T cells. This compound has been shown to shift T cells towards a more pro-inflammatory phenotype[6].

-

Modulation of Cytokine Production: In activated human T cells, AHR inhibition by this compound and related molecules has been shown to decrease the production of the AHR-dependent cytokine IL-22 while increasing the pro-inflammatory cytokine IL-2[6].

Preclinical Data

This compound has demonstrated potent and selective antagonism of the AHR in various cell-based assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at the molecular level.

| Assay | Species | Cell Line | IC50 Value | Reference |

| DRE-Luciferase Reporter Assay | Human | HepG2 | 22 nM | [2][4] |

| Cyp-Luciferase Assay | Murine | Hepa1 | 23 nM | [2][4] |

| Endogenous Ligand Binding Inhibition | Human | MCF-10A | 22-25 nM | [5] |

Preclinical studies in mouse tumor models have shown that pharmacologic targeting of AHR with this compound leads to significant anti-tumor effects, particularly in tumors with an active tryptophan catabolic pathway.

| Model | Treatment | Outcome | Reference |

| B16-F10 Melanoma (B16IDO) | This compound | Inhibition of tumor growth | [2] |

| B16-F10 Melanoma (B16IDO) | This compound + anti-PD-1 | Improved tumor growth delay and extended survival vs. either agent alone | [2] |

| CT26 Colorectal Cancer | This compound + anti-PD-1 | Improved tumor growth delay | [2] |

Synergistic Activity with PD-1 Blockade

The Kyn-AHR pathway and the PD-1/PD-L1 axis are two key, and potentially complementary, mechanisms of immune evasion. The AHR pathway can drive the upregulation of PD-1 on CD8+ T cells[2]. Therefore, combining an AHR antagonist like this compound with a PD-1 inhibitor can simultaneously block two major immunosuppressive signals, leading to a more robust anti-tumor immune response. Preclinical data confirm that the combination of this compound and anti-PD-1 therapy leads to superior tumor growth inhibition and prolonged survival compared to either monotherapy[2].

Experimental Protocols

This assay is used to quantify the antagonist activity of this compound on AHR.

-

Cell Line: Human HepG2 cells, which are stably transfected with a plasmid containing a Dioxin Response Element (DRE) upstream of a luciferase reporter gene.

-

Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a known AHR agonist (e.g., kynurenine) to induce AHR activation and subsequent luciferase expression.

-

Concurrently, cells are treated with varying concentrations of this compound.

-

After a defined incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

The inhibitory effect of this compound is determined by the reduction in the luciferase signal compared to the agonist-only control. The IC50 value is calculated from the dose-response curve.

-

This protocol is used to evaluate the anti-tumor activity of this compound alone and in combination with other immunotherapies.

-

Animal Model: C57Bl/6 female mice.

-

Tumor Model: B16-F10 melanoma cells engineered to overexpress IDO (B16IDO), creating a TME with an active Kyn-AHR axis[2].

-

Workflow:

Clinical Context and Future Directions

While this compound itself is a preclinical compound, it shares pharmacological properties with AHR antagonists that have entered clinical development. For example, the Phase I trial of BAY 2416964, another AHR inhibitor, established the safety of this class of drugs and confirmed target engagement through evidence of AHR inhibition in patient blood tests. However, as a monotherapy, it showed limited efficacy, with a stable disease rate of 32.8% and one partial response[7].

These early clinical results suggest that while the mechanism is sound, the therapeutic benefit of AHR antagonism may be most pronounced when used in combination with other agents, such as checkpoint inhibitors, to overcome multiple layers of immune resistance within the TME[3][7]. Future research will likely focus on identifying patient populations most likely to benefit from AHR inhibition and optimizing combination therapy strategies.

Conclusion

This compound is a potent AHR antagonist that targets a key metabolic pathway of immune suppression in cancer. By blocking the activation of AHR by its endogenous ligand kynurenine, this compound can reverse the suppression of effector immune cells and inhibit the generation of regulatory T cells. Preclinical studies have demonstrated its efficacy in reducing tumor growth, especially in combination with PD-1 blockade. This mechanism of action positions AHR antagonists as a promising component of next-generation cancer immunotherapy combinations.

References

- 1. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]

- 2. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound (KYN101) | AhR antagonist | Probechem Biochemicals [probechem.com]

- 5. Adipocyte-derived kynurenine stimulates malignant transformation of mammary epithelial cells through the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]

KYN-101: A Technical Guide to a Novel Aryl Hydrocarbon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

KYN-101 is a potent, selective, and orally active antagonist of the Aryl Hydrocarbon Receptor (AHR). It functions by competitively inhibiting the binding of endogenous ligands, primarily kynurenine, to the AHR. This blockade disrupts the immunosuppressive signaling cascade mediated by the kynurenine pathway within the tumor microenvironment. Preclinical studies have demonstrated the anti-cancer activity of this compound, both as a monotherapy and in combination with immune checkpoint inhibitors, highlighting its potential as a novel cancer immunotherapeutic. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Function and Mechanism of Action

This compound is a synthetic small molecule designed to target the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. In the context of cancer, the AHR pathway is often hijacked by tumors to create an immunosuppressive microenvironment. The tryptophan metabolite, L-kynurenine, produced by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) which are often overexpressed in tumors, acts as a primary endogenous ligand for AHR.

The binding of kynurenine to AHR initiates a signaling cascade that leads to:

-

Promotion of regulatory T cell (Treg) differentiation: This increases the population of immunosuppressive T cells within the tumor.

-

Suppression of effector T cell function: This dampens the activity of cytotoxic T lymphocytes (CTLs) that are responsible for killing cancer cells.

-

Modulation of myeloid cell function: It promotes the development of tolerogenic dendritic cells (DCs) and tumor-associated macrophages (TAMs).

This compound functions as a direct antagonist of AHR, competitively binding to the ligand-binding pocket and preventing its activation by kynurenine. By blocking this interaction, this compound effectively reverses the immunosuppressive effects of the kynurenine pathway, thereby restoring anti-tumor immunity. This mechanism of action makes this compound a promising agent for cancer immunotherapy, particularly in tumors with high IDO/TDO expression.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical assays.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | Species | IC50 (nM) | Reference |

| DRE-Luciferase Reporter Assay | HepG2 | Human | 22 | [1] |

| Cyp-luciferase Reporter Assay | Hepa1 | Murine | 23 | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Cell Line | Treatment | Outcome | Reference |

| B16IDO Melanoma (mice) | B16-F10 | This compound (10 mg/kg, p.o., daily for 12 days) | Reduced tumor growth. | [2] |

| B16IDO Melanoma (mice) | B16-F10 | This compound + anti-PD-1 | Improved tumor growth delay and extended survival compared to single agents. | [2] |

| CT26 Colorectal Cancer (mice) | CT26 | This compound + anti-PD-1 | Improved tumor growth delay and extended survival. | [2] |

Signaling and Experimental Workflow Visualizations

Kynurenine-AHR Signaling Pathway and this compound Inhibition

Caption: this compound competitively inhibits kynurenine binding to AHR, preventing its nuclear translocation and immunosuppressive gene expression.

Experimental Workflow for In Vitro AHR Antagonism Assay

Caption: Workflow for determining the in vitro antagonist activity of this compound using a luciferase reporter assay.

Detailed Experimental Protocols

In Vitro AHR Antagonism: DRE-Luciferase Reporter Assay

-

Cell Line: Human hepatoma (HepG2) cells stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter vector.

-

Protocol:

-

Cell Seeding: Seed HepG2-DRE-luciferase cells into 96-well white, clear-bottom tissue culture plates at a density of 1 x 104 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Preparation: Prepare a serial dilution of this compound in assay medium. Prepare a solution of a known AHR agonist (e.g., L-kynurenine at a concentration that elicits ~80% of the maximal response) in assay medium.

-

Treatment: Remove the growth medium from the cells. Add 50 µL of the this compound serial dilutions to the respective wells. Incubate for 1 hour at 37°C. Subsequently, add 50 µL of the AHR agonist solution to all wells except the vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Luciferase Assay: Equilibrate the plate to room temperature. Add 100 µL of a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega) to each well. Mix gently and incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized data against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

-

In Vitro Gene Expression Analysis: qRT-PCR for CYP1A1

-

Cell Line: Human or murine cancer cell lines with high IDO/TDO expression.

-

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound (e.g., 0.5 µM and 1 µM) or vehicle control for 24 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

-

qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and primers specific for the target gene (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Example Primer Sequences (Human):

-

CYP1A1 Forward: 5'-GAC CAC AAC CAC CAA GAG GAA -3'

-

CYP1A1 Reverse: 5'-AAG GAT GAG GGC TGG GAG TAG -3'

-

GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C -3'

-

GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC -3'

-

-

-

Thermal Cycling Conditions (Example):

-

Initial denaturation: 95°C for 3 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt curve analysis.

-

-

Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.

-

In Vivo Anti-Tumor Efficacy: Syngeneic Mouse Models

-

Animal Models:

-

B16-F10 Melanoma: C57BL/6 mice.

-

CT26 Colorectal Carcinoma: BALB/c mice.

-

-

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject 2 x 105 B16-F10 cells engineered to express IDO (B16IDO) or 1 x 106 CT26 cells into the flank of the respective mouse strain.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 50-100 mm3), randomize the mice into treatment groups (n=8-10 mice per group).

-

Vehicle Control: Administer the vehicle used to formulate this compound (e.g., 0.5% methylcellulose) orally (p.o.) daily.

-

This compound Monotherapy: Administer this compound (e.g., 10 mg/kg) orally daily.

-

Anti-PD-1 Monotherapy: Administer an anti-PD-1 antibody (e.g., clone RMP1-14, 10 mg/kg) intraperitoneally (i.p.) twice a week.

-

Combination Therapy: Administer both this compound and the anti-PD-1 antibody according to their respective schedules.

-

-

Endpoint Analysis:

-

Tumor Growth Inhibition: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., flow cytometry for immune cell infiltration).

-

Survival Analysis: Monitor the mice for survival. Euthanize mice when tumors exceed a certain size or when they show signs of morbidity. Plot survival curves using the Kaplan-Meier method and analyze for statistical significance using the log-rank test.

-

-

Conclusion

This compound is a promising AHR antagonist with a well-defined mechanism of action that addresses a key pathway of immune evasion in cancer. The preclinical data strongly support its potential to reverse immunosuppression in the tumor microenvironment and enhance the efficacy of immune checkpoint blockade. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other AHR inhibitors in the field of immuno-oncology. Further clinical development is warranted to evaluate the safety and efficacy of this therapeutic approach in cancer patients.

References

KYN-101: A Selective Aryl Hydrocarbon Receptor (AHR) Antagonist for Immuno-Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a critical regulator of immune responses, particularly within the tumor microenvironment.[1][2][3] Endogenous ligands, such as the tryptophan metabolite kynurenine, can activate AHR, leading to the suppression of anti-tumor immunity and promoting tumor progression.[1][3] KYN-101 is a potent and selective antagonist of the AHR, developed to counteract these immunosuppressive effects and restore immune-mediated tumor cell eradication. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action: AHR Antagonism

The canonical AHR signaling pathway is initiated by ligand binding to the cytosolic AHR complex, which includes chaperone proteins like Hsp90.[4][5] Upon ligand binding, the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1.[4][6][7]

This compound acts as a competitive antagonist, binding to the ligand-binding pocket of the AHR and preventing its activation by endogenous agonists like kynurenine. This blockade inhibits the nuclear translocation of AHR and subsequent transcription of its target genes, thereby mitigating the downstream immunosuppressive effects.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective AHR antagonism in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Assay | Cell Line | Species | IC50 (nM) | Reference |

| DRE-Luciferase Reporter Assay | HepG2 | Human | 22 | [8] |

| Cyp1a1-Luciferase Reporter Assay | Hepa1 | Murine | 23 | [8] |

| TCDD-induced CYP1A1 Expression | Hepatocytes | Human | 8.5 | [9] |

| TCDD-induced CYP1A1 Expression | Hepatocytes | Murine | 116 | [9] |

-

DRE-Luciferase Reporter Assay: This assay measures the ability of a compound to inhibit the AHR-dependent transcription of a luciferase reporter gene.

-

Cyp1a1-Luciferase Reporter Assay: Similar to the DRE-luciferase assay, this uses the promoter of the murine Cyp1a1 gene to drive luciferase expression.

-

TCDD-induced CYP1A1 Expression: This assay measures the inhibition of CYP1A1 gene expression induced by the potent AHR agonist 2,3,7,8-Tetrachlorodibenzodioxin (TCDD).

In Vivo Efficacy

This compound has shown significant anti-tumor activity in syngeneic mouse models, both as a monotherapy and in combination with checkpoint inhibitors.

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| B16-F10 Melanoma (IDOhigh) | Melanoma | This compound | Reduced tumor growth. | [8] |

| B16-F10 Melanoma (IDOhigh) | Melanoma | This compound + anti-PD-1 | Improved tumor growth delay and extended survival. | [8] |

| CT26 Colon Cancer | Colorectal Cancer | This compound + anti-PD-1 | Improved tumor growth delay and extended survival. | [8] |

Experimental Protocols

DRE-Luciferase Reporter Gene Assay

This protocol describes a common method for assessing AHR antagonism.

References

- 1. Initial results from a first-in-human, phase I study of immunomodulatory aryl hydrocarbon receptor (AhR) inhibitor BAY2416964 in patients with advanced solid tumors. - ASCO [asco.org]

- 2. puracyp.com [puracyp.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Soft-agar colony formation assay [bio-protocol.org]

- 7. Colony formation assay [bio-protocol.org]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of KYN-101: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

KYN-101 is a potent, selective, and orally active antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in cancer immune evasion. The aberrant activation of the AHR pathway by metabolites such as kynurenine, produced by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) in the tumor microenvironment, leads to broad immunosuppression. This compound competitively inhibits this signaling cascade, thereby restoring anti-tumor immunity. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data from key studies.

Introduction: The Kynurenine-AHR Axis in Immuno-Oncology

The catabolism of the essential amino acid tryptophan into kynurenine is a key pathway in maintaining peripheral immune tolerance.[1] In the context of cancer, tumor cells and associated stromal cells often overexpress IDO and/or TDO, leading to an accumulation of kynurenine in the tumor microenvironment.[2] Kynurenine acts as an endogenous ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that, upon activation, orchestrates a program of immunosuppression.[2] This includes promoting the differentiation of regulatory T cells (Tregs), suppressing the function of effector T cells and dendritic cells, and creating a tolerogenic myeloid compartment.[2][3] Consequently, the IDO/TDO-Kynurenine-AHR axis represents a significant mechanism of immune escape for tumors and a compelling target for therapeutic intervention.

Discovery of this compound

This compound was developed as a potent and selective small molecule antagonist of the AHR.[2] Its discovery was aimed at overcoming the limitations of targeting IDO or TDO alone, as AHR can be activated by various ligands in the tumor microenvironment. This compound was designed to directly block the downstream effects of kynurenine and other AHR agonists, thereby restoring a pro-inflammatory tumor microenvironment conducive to anti-tumor immunity.[2]

Mechanism of Action

This compound functions as a competitive antagonist of the AHR. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of an agonist like kynurenine, AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription. This compound prevents this cascade by occupying the ligand-binding pocket of AHR, thus inhibiting its nuclear translocation and subsequent gene transcription. A key downstream target gene used to measure AHR activity is Cytochrome P450 Family 1 Subfamily A Member 1 (CYP1A1).[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | Species | IC50 (nM) | Reference |

| DRE-Luciferase Reporter Assay | HepG2 | Human | 22 | [2] |

| Cyp-luciferase Assay | Hepa1 | Murine | 23 | [2] |

Table 2: In Vivo Efficacy Studies of this compound

| Animal Model | Treatment | Dosage & Schedule | Outcome | Reference |

| B16-IDO Tumor-Bearing Mice | This compound | 10 mg/kg, p.o., daily for 12 days | Reduced tumor growth | [4] |

| CT26 Colorectal Cancer Model | This compound + anti-PD-1 | This compound: 10 mg/kg, p.o., daily; anti-PD-1: unspecified | Improved tumor growth delay and extended survival | [4] |

Experimental Protocols

DRE-Luciferase Reporter Assay

This assay is used to determine the ability of a compound to inhibit AHR-mediated transcription.

Methodology:

-

Cell Culture: Human HepG2 or murine Hepa1c1c7 cells are stably transfected with a plasmid containing a firefly luciferase reporter gene under the control of a promoter with multiple Dioxin Response Elements (DREs).[5]

-

Plating: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

-

Agonist Stimulation: An AHR agonist (e.g., kynurenine or a synthetic agonist) is added to the wells to induce AHR activation.

-

Lysis and Luminescence Reading: After a further incubation period, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of luciferase expression and thus AHR activity, is measured using a luminometer.

-

Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the agonist-induced luciferase activity, is calculated.

CYP1A1 mRNA Expression by qRT-PCR

This assay measures the expression of a key AHR target gene to confirm the inhibitory effect of this compound.

Methodology:

-

Cell Culture and Treatment: IDOhigh human melanoma cell suspensions or other relevant cell types are treated with this compound (e.g., 0.5, 1 µM) or vehicle for 24 hours.[4]

-

RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: Real-time PCR is performed using primers and probes specific for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: The relative expression of CYP1A1 mRNA is calculated using the ΔΔCt method, comparing the expression in this compound-treated cells to vehicle-treated cells.

In Vivo Tumor Models

Syngeneic mouse models are used to evaluate the anti-tumor efficacy of this compound alone and in combination with other immunotherapies.

B16-IDO Melanoma Model:

-

Tumor Cell Implantation: C57BL/6 mice are subcutaneously inoculated with B16 melanoma cells engineered to overexpress IDO (B16-IDO).[2]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment groups.

-

Treatment Administration: this compound is administered orally (e.g., 10 mg/kg daily).[4] Other treatments, such as anti-PD-1 antibodies, are administered via intraperitoneal injection.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is concluded when tumors reach a predetermined size or at a specified time point, and survival is monitored.

CT26 Colorectal Cancer Model:

-

Tumor Cell Implantation: BALB/c mice are subcutaneously inoculated with CT26 colorectal carcinoma cells.

-

Tumor Growth and Randomization: Similar to the B16-IDO model, tumors are allowed to establish before randomizing the mice into treatment groups.

-

Treatment Administration: this compound and combination therapies (e.g., anti-PD-1) are administered according to the study protocol.

-

Monitoring and Endpoint: Tumor growth and survival are monitored as described for the B16-IDO model.

Visualizations

Signaling Pathway

Caption: The Kynurenine-AHR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

Clinical Development Context

While this compound's clinical development status is not extensively detailed in the public domain, the development of other AHR inhibitors provides valuable context. For instance, IK-175, a compound related to this compound, has progressed to Phase 1 clinical trials for advanced solid tumors. Additionally, another oral AHR inhibitor, BAY 2416964, has also been evaluated in a Phase 1 study in patients with advanced solid tumors, showing that the drug was well-tolerated and demonstrated target engagement.[6] These clinical efforts underscore the therapeutic potential of targeting the AHR pathway in oncology.

Conclusion

This compound is a promising AHR antagonist with a well-defined mechanism of action and demonstrated preclinical efficacy in relevant cancer models. By inhibiting the immunosuppressive kynurenine-AHR signaling axis, this compound has the potential to restore anti-tumor immunity and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors. The data and protocols presented in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals interested in the further investigation and clinical translation of AHR inhibitors.

References

- 1. Mechanisms underlying aryl hydrocarbon receptor-driven divergent macrophage function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on KYN-101 in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

KYN-101 is a potent and selective, orally active antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in tumor immune evasion. By inhibiting AHR, this compound aims to reverse the immunosuppressive effects of metabolites found in the tumor microenvironment, such as kynurenine, thereby restoring anti-tumor immunity. This document provides a comprehensive overview of the preliminary preclinical studies conducted on this compound, summarizing key data and experimental methodologies. It is important to note that some detailed experimental parameters and quantitative data from these early studies are not publicly available. This guide synthesizes the accessible information to provide a thorough understanding of the foundational science of this compound.

Core Mechanism of Action

This compound functions by competitively binding to the AHR, preventing its activation by endogenous ligands like kynurenine. This blockade inhibits the downstream signaling cascade that leads to the expression of genes involved in immunosuppression. The intended outcome is a shift in the tumor microenvironment from an immunosuppressive to an immunopermissive state, enhancing the ability of the immune system to recognize and eliminate cancer cells.

Signaling Pathway of AHR Inhibition by this compound

Caption: this compound blocks the activation of the AHR by kynurenine, preventing immunosuppressive gene expression.

In Vitro Efficacy

The potency of this compound as an AHR antagonist was evaluated in luciferase reporter gene assays. These assays measure the ability of a compound to inhibit the AHR-mediated expression of a luciferase reporter gene in response to an AHR agonist.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | IC50 Value | Reference |

| DRE-Luciferase Reporter Assay | Human HepG2 | 22 nM | [1] |

| Cyp-Luciferase Reporter Assay | Murine Hepa1 | 23 nM | [1] |

Experimental Protocol: DRE-Luciferase Reporter Assay (Generalized)

While the specific, detailed protocol for the this compound studies is not publicly available, a generalized protocol for such an assay is as follows:

-

Cell Culture: Human hepatoma (HepG2) cells, stably transfected with a Dioxin Response Element (DRE)-driven luciferase reporter vector, are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

-

AHR Activation: An AHR agonist (e.g., a known ligand like TCDD or kynurenine) is added to the wells to stimulate AHR activity.

-

Incubation: The plates are incubated for a period sufficient to allow for luciferase gene expression (typically 6-24 hours).

-

Lysis and Luminescence Reading: A luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to the level of AHR activation, is measured using a luminometer.

-

Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the agonist-induced luciferase activity, is calculated from the dose-response curve.

In Vivo Efficacy

Preclinical in vivo studies were conducted to evaluate the anti-tumor activity of this compound, both as a monotherapy and in combination with an anti-PD-1 antibody, in a syngeneic mouse model of melanoma.

Table 2: Summary of In Vivo Efficacy Study of this compound

| Parameter | Description |

| Animal Model | C57Bl/6 female mice |

| Tumor Model | B16^IDO melanoma cells (2 x 10^5 cells inoculated intradermally) |

| Treatment Arms | - Vehicle - this compound (dosage not specified) - Anti-PD-1 antibody (specific antibody and dosage not specified) - this compound + Anti-PD-1 antibody |

| Key Findings | - this compound demonstrated anti-tumor activity. - The combination of this compound and anti-PD-1 resulted in improved tumor growth delay and extended survival compared to either agent alone.[1] |

| Quantitative Data | Specific tumor growth inhibition percentages and survival data are not publicly available. |

Experimental Workflow: In Vivo Anti-Tumor Efficacy Study

Caption: Workflow for the in vivo evaluation of this compound's anti-tumor efficacy.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicology data for this compound are not currently available in the public domain. Such studies are a critical component of preclinical development to assess the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, as well as its safety profile.

Conclusion and Future Directions

The preliminary preclinical data for this compound indicate that it is a potent AHR antagonist with in vitro and in vivo anti-tumor activity. The synergistic effect observed with anti-PD-1 therapy suggests a promising role for this compound in combination immunotherapy strategies. It is important to acknowledge that the publicly available data is limited. Further research and clinical development are necessary to fully elucidate the therapeutic potential of this compound in oncology. The development of the similar compound, IK-175, by Ikena Oncology, which has progressed to clinical trials, further supports the therapeutic rationale for AHR inhibition in cancer. Researchers are encouraged to monitor publications and presentations from Ikena Oncology for forthcoming data on their AHR inhibitor programs.

References

The Selectivity Profile of KYN-101: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KYN-101 is a potent, selective, and orally bioavailable antagonist of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor implicated in cancer immune evasion. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

The inhibitory activity of this compound has been quantified using cellular assays that measure the antagonism of AHR-mediated reporter gene expression. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound against both human and murine AHR.

Table 1: In Vitro Potency of this compound

| Assay System | Cell Line | IC50 (nM) | Reference |

| Human DRE-Luciferase Reporter Assay | HepG2 | 22 | [1] |

| Murine Cyp-Luciferase Reporter Assay | Hepa1 | 23 | [1] |

While this compound is described as a selective AHR inhibitor, comprehensive quantitative data from broad selectivity panels against a wide range of off-target proteins (e.g., kinases, GPCRs, ion channels) are not publicly available at this time. A related compound developed by Ikena Oncology, IK-175, was evaluated in a Eurofins Safety Screen 87 panel and showed limited off-target activity, suggesting a similar favorable selectivity profile for this compound may exist.

Mechanism of Action: AHR Signaling Pathway

This compound exerts its effects by competitively inhibiting the binding of endogenous AHR ligands, such as kynurenine, to the AHR. This prevents the subsequent conformational changes, nuclear translocation of the AHR, and transcription of target genes that contribute to an immunosuppressive tumor microenvironment.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the selectivity profile of this compound.

AHR Dioxin Response Element (DRE) Luciferase Reporter Assay

This assay is a cornerstone for quantifying the antagonist activity of compounds targeting the AHR.

Objective: To determine the in vitro potency of this compound in inhibiting ligand-induced AHR activation.

Materials:

-

Cell Lines: Human hepatoma (HepG2) cells or murine hepatoma (Hepa1) cells stably or transiently transfected with a luciferase reporter plasmid containing DREs.

-

AHR Agonist: A known AHR agonist, such as 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) or the endogenous ligand kynurenine.

-

Test Compound: this compound.

-

Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, luciferase assay substrate.

Procedure:

-

Cell Seeding: Plate the DRE-luciferase reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Treatment:

-

For antagonist mode, pre-incubate the cells with the various concentrations of this compound for a specified period (e.g., 1 hour).

-

Add a fixed concentration of the AHR agonist to the wells already containing this compound.

-

Include control wells with cells treated with vehicle (e.g., DMSO), agonist alone, and this compound alone.

-

-

Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the luciferase signal to a control for cell viability if necessary.

-

Plot the percentage of inhibition of the agonist-induced luciferase activity against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Conclusion

This compound is a highly potent antagonist of the aryl hydrocarbon receptor, with nanomolar activity in both human and murine cell-based assays. Its mechanism of action involves the direct inhibition of the AHR signaling pathway, which plays a critical role in tumor-mediated immunosuppression. While comprehensive off-target selectivity data for this compound is not publicly available, the information on related molecules suggests a potentially clean selectivity profile. The experimental protocols described herein provide a framework for the continued investigation and characterization of this compound and other novel AHR antagonists.

References

KYN-101: A Deep Dive into its Antagonistic Effect on CYP1A1 Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

KYN-101 is a potent, selective, and orally active antagonist of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes, including the cytochrome P450 family member, CYP1A1. Activation of the AHR signaling pathway, often by endogenous ligands such as kynurenine, can lead to the upregulation of CYP1A1 expression. In certain pathological contexts, such as in the tumor microenvironment, this pathway can contribute to immunosuppression. This compound has emerged as a promising therapeutic agent by virtue of its ability to block this signaling cascade, thereby inhibiting the expression of AHR target genes like CYP1A1. This technical guide provides an in-depth analysis of the effect of this compound on CYP1A1 expression, detailing the underlying signaling pathway, experimental methodologies, and quantitative data.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR in the cytoplasm. In its inactive state, the AHR is part of a protein complex that includes Heat Shock Protein 90 (HSP90), AHR-interacting protein (AIP), and p23. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AHR into the nucleus. In the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes, including CYP1A1. This binding event recruits co-activators and initiates the transcription of the target gene, leading to increased mRNA and protein expression. This compound, as an AHR antagonist, competitively binds to the AHR, preventing the conformational changes required for nuclear translocation and subsequent gene transcription.

Quantitative Analysis of this compound's Effect on CYP1A1 Expression

This compound has been demonstrated to effectively inhibit the expression of CYP1A1 mRNA in a dose-dependent manner in various in vitro models. The following tables summarize the available quantitative data.

| Cell Line | Agonist | This compound Concentration | % Inhibition of CYP1A1 Expression | Reference |

| Human HepG2 | - | 22 nM (IC50) | 50% | [1] |

| Murine Hepa1 | - | 23 nM (IC50) | 50% | [1] |

| IDOhigh Melanoma Cells | Endogenous Kynurenine | 0.5 µM | Data not specified, but reverses increase | [1] |

| IDOhigh Melanoma Cells | Endogenous Kynurenine | 1.0 µM | Data not specified, but reverses increase | [1] |

Table 1: Summary of this compound's Inhibitory Effect on CYP1A1 Expression.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to evaluate the effect of this compound on CYP1A1 expression.

Cell Culture and Treatment

-

Cell Lines:

-

Human Melanoma Cell Suspensions (IDOhigh): Primary tumor samples from melanoma patients are processed to obtain single-cell suspensions. Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Human Hepatoma (HepG2) and Murine Hepatoma (Hepa1) cells: These cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, penicillin, and streptomycin.

-

-

This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. For experiments, the stock solution is diluted in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.5 µM, 1.0 µM). Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing this compound or vehicle control (DMSO), and the cells are incubated for a specified period, typically 24 hours.[1]

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for CYP1A1 mRNA Expression

This protocol outlines the steps to quantify the relative expression of CYP1A1 mRNA following treatment with this compound.

-

Total RNA Isolation: After the 24-hour treatment with this compound, total RNA is extracted from the cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the isolated RNA are determined using a spectrophotometer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems). This process converts the RNA into a more stable DNA template for PCR.

-

qRT-PCR: The relative expression of CYP1A1 mRNA is quantified by qRT-PCR using a real-time PCR system. The reaction mixture typically includes the synthesized cDNA, forward and reverse primers specific for CYP1A1, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix. A housekeeping gene (e.g., GAPDH or ACTB) is used as an internal control for normalization.

-

Data Analysis: The cycle threshold (Ct) values are obtained for both CYP1A1 and the housekeeping gene in both the this compound-treated and vehicle-treated samples. The relative expression of CYP1A1 is calculated using the ΔΔCt method.

Conclusion

This compound is a well-characterized AHR antagonist that effectively downregulates the expression of the AHR target gene, CYP1A1. The inhibitory effect is dose-dependent and has been observed in various cell types, particularly in the context of high endogenous AHR ligand production, such as in IDOhigh tumors. The methodologies outlined in this guide provide a framework for researchers to further investigate the pharmacological properties of this compound and its potential therapeutic applications in diseases where the AHR signaling pathway is dysregulated. The provided diagrams offer a clear visualization of the underlying molecular mechanisms and experimental workflows, facilitating a deeper understanding of this compound's mode of action.

References

Methodological & Application

KYN-101 Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

KYN-101 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in a range of physiological and pathological processes, including cancer development and immune regulation. Endogenous ligands, such as kynurenine produced by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), can activate AHR in the tumor microenvironment, leading to immunosuppression and tumor progression. This compound competitively binds to the ligand-binding domain of AHR, preventing its activation and subsequent downstream signaling.[1][2] This mechanism of action makes this compound a promising candidate for cancer immunotherapy and other diseases where AHR signaling is dysregulated.

These application notes provide detailed protocols for in vitro studies designed to characterize the biological activity of this compound. The included methodologies cover essential assays for assessing the impact of this compound on cell viability, apoptosis, anchorage-independent growth, and the expression of AHR target genes.

Data Presentation

The following tables summarize key quantitative data for this compound from in vitro studies, providing a reference for experimental design.

Table 1: this compound Inhibitory Concentrations (IC50)

| Cell Line | Assay | IC50 (nM) | Reference |

| Human HepG2 | DRE-Luciferase Reporter Assay | 22 | [2] |

| Murine Hepa1 | Cyp-luciferase Assay | 23 | [2] |

| MCF-10A | Inhibition of mFTF-induced colony formation | ~25 | [1] |

Table 2: Effective Concentrations of this compound in Functional Assays

| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |

| IDOhigh Melanoma Cells | qRT-PCR for CYP1A1/CYP1B1 | 0.5, 1 µM | Reversal of increased AHR target gene expression | |

| MCF-10A | Soft Agar Colony Formation | 1 µM | Significant attenuation of mFTF-stimulated colony formation | [1] |

| MCF-10A | 3D Colony Growth Assay | 0.025 µM | Inhibition of kynurenine-induced 3D growth | |

| MCF-10A | qPCR for CYP1B1 | 0.025 µM | Abrogation of adipocyte-induced CYP1B1 expression | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of this compound's mechanism and its experimental evaluation, the following diagrams illustrate the targeted signaling pathway and a general workflow for in vitro studies.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the activity of this compound. These protocols are based on standard laboratory procedures and should be adapted to specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well tissue culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.

Materials:

-

Cells of interest

-

Complete cell culture medium (2X and 1X)

-

This compound stock solution

-

Agar (e.g., Noble agar)

-

6-well tissue culture plates

-

Crystal violet solution (0.005%)

Procedure:

-

Base Agar Layer: Prepare a 0.6% agar solution by mixing equal volumes of 1.2% agar (melted and cooled to 40°C) and 2X complete medium. Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

-

Cell Layer: Prepare a single-cell suspension of your cells. Mix the cells with a 0.35% agar solution (prepared by mixing 0.7% agar with 2X complete medium) to a final concentration of 5,000-10,000 cells/mL. Add the desired concentrations of this compound to this mixture.

-

Plating: Carefully layer 1 mL of the cell-agar mixture on top of the solidified base agar layer.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 weeks. Feed the cells weekly by adding 0.5 mL of complete medium containing the respective this compound concentrations.

-

Staining and Counting: After colonies have formed, stain the wells with 0.5 mL of crystal violet solution for 1 hour. Wash the wells with PBS and count the number of colonies using a microscope.

Gene Expression Analysis (Quantitative RT-PCR)

This method is used to quantify the mRNA levels of AHR target genes, such as CYP1A1 and CYP1B1, to assess the inhibitory effect of this compound on AHR transcriptional activity.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well tissue culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., CYP1A1, CYP1B1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and for different time points. It is often beneficial to co-treat with an AHR agonist (e.g., kynurenine) to induce target gene expression.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers for the target and housekeeping genes.

-

Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the control.

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify the levels of specific proteins, such as AHR, to investigate the effects of this compound on protein expression and localization.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AHR, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Culture and treat cells with this compound as described for the qPCR protocol.

-

Cell Lysis: Lyse the cells in lysis buffer. For nuclear and cytoplasmic fractionation, use a specific fractionation kit.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.

References

Application Notes and Protocols: KYN-101 Dosing and Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

KYN-101 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor involved in various biological processes, including immune regulation.[3][4] In the tumor microenvironment, the enzyme indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) can catabolize tryptophan into kynurenine (Kyn).[3][4][5] Kynurenine then acts as an endogenous ligand for AHR, leading to the generation of regulatory T cells (Tregs), tolerogenic myeloid cells, and upregulation of PD-1 on CD8+ T cells, which collectively suppress the anti-tumor immune response.[5][6] this compound competitively binds to the AHR, blocking the binding of endogenous ligands like kynurenine, thereby inhibiting its immunosuppressive signaling.[7] These notes provide detailed protocols for the dosing and administration of this compound in preclinical mouse models of cancer, based on published studies.

Mechanism of Action: this compound in the Kynurenine Pathway

This compound is a selective AHR inhibitor with an IC50 of 22 nM in a human HepG2 DRE-luciferase reporter assay and 23 nM in a murine Hepa1 Cyp-luc assay.[2][5] By blocking the AHR signaling pathway, this compound can reverse the immunosuppressive effects of kynurenine, thereby enhancing anti-tumor immunity. This makes it a promising candidate for cancer immunotherapy, particularly in combination with immune checkpoint inhibitors.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | IC50 | Reference |

| DRE-luciferase reporter assay | Human HepG2 | 22 nM | [5] |

| Cyp-luciferase assay | Murine Hepa1 | 23 nM | [5] |

Table 2: In Vivo Dosing and Administration of this compound in Mouse Models

| Parameter | Details | Reference |

| Drug | This compound | [5] |

| Dose | 10 mg/kg | [1][5] |

| Route of Administration | Oral (p.o.) | [1][5] |

| Vehicle | 0.5% Methylcellulose (MC) | [5] |

| Dosing Frequency | Daily (QD) | [5] |

| Duration of Treatment | 12 days | [1][5] |

| Combination Therapy | Anti-PD-1 antibody (250 µ g/mouse , IP, Q3D for 4 doses) | [5] |

| Mouse Strains | C57BL/6, Balb/c | [5] |

| Tumor Models | B16-F10 melanoma (IDO overexpressing), CT26 colorectal cancer | [5] |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of this compound for oral gavage in mice.

Materials:

-

This compound powder

-

0.5% Methylcellulose (MC) solution

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Balance

-

Oral gavage needles

Procedure:

-

Calculate the required amount of this compound based on the number of mice and the 10 mg/kg dose. Assume an average mouse weight of 20g, requiring 0.2 mg of this compound per mouse.

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of 0.5% MC vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 200 µL administration volume per 20g mouse).

-

Vortex the suspension thoroughly to ensure uniform distribution of this compound. The compound is orally active and forms a suspension.

-

Store the prepared suspension at 4°C for the duration of the study. Vortex before each use to ensure homogeneity.

Protocol 2: In Vivo Efficacy Study of this compound in a Syngeneic Mouse Tumor Model

This protocol outlines a typical in vivo efficacy study to evaluate this compound as a single agent and in combination with an anti-PD-1 antibody.

Materials:

-

C57BL/6 or Balb/c mice (6-8 weeks old)

-

B16-F10-IDO or CT26 tumor cells

-

Phosphate Buffered Saline (PBS)

-

Syringes and needles for tumor cell inoculation

-

Calipers for tumor measurement

-

This compound suspension (prepared as in Protocol 1)

-

Anti-PD-1 antibody (and appropriate isotype control)

-

Oral gavage needles

-

IP injection needles

Experimental Workflow:

Procedure:

-

Tumor Cell Inoculation: Subcutaneously inject the appropriate number of tumor cells (e.g., 2 x 10^5 B16-IDO cells) in a 50 µL volume of PBS into the flank of each mouse.[5]

-

Tumor Growth and Randomization: Allow tumors to grow until they reach a palpable size (e.g., approximately 50-100 mm³). Randomize mice into treatment groups (n=10 mice per group is recommended).[5]

-

Treatment Administration:

-

Vehicle Group: Administer 0.5% MC orally, daily for 12 days. Administer isotype control antibody intraperitoneally every 3 days for 4 doses.

-

This compound Monotherapy Group: Administer this compound (10 mg/kg) orally, daily for 12 days.[1][5] Administer isotype control antibody intraperitoneally every 3 days for 4 doses.

-

Anti-PD-1 Monotherapy Group: Administer 0.5% MC orally, daily for 12 days. Administer anti-PD-1 antibody (250 µ g/mouse ) intraperitoneally every 3 days for 4 doses.[5]

-

Combination Therapy Group: Administer this compound (10 mg/kg) orally, daily for 12 days, and administer anti-PD-1 antibody (250 µ g/mouse ) intraperitoneally every 3 days for 4 doses.[5]

-

-

Monitoring:

-

Measure tumor dimensions with calipers three times per week and calculate tumor volume (e.g., using the formula: Volume = 0.5 x length x width²).

-

Monitor body weight three times per week as an indicator of toxicity.

-

-

Endpoint: Continue monitoring until tumors in the control group reach the predetermined endpoint size, or for a set duration to assess survival. Euthanize mice when tumors reach the endpoint or if signs of excessive toxicity are observed.

Data Analysis:

-

Compare tumor growth inhibition between the treatment groups and the vehicle control group.

-

Evaluate the synergistic effect of the combination therapy compared to the monotherapies.

-

Analyze survival data using Kaplan-Meier curves.

These protocols provide a framework for the preclinical evaluation of this compound in mouse models. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (KYN101) | AhR antagonist | Probechem Biochemicals [probechem.com]

- 3. mdpi.com [mdpi.com]

- 4. The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Adipocyte-derived kynurenine stimulates malignant transformation of mammary epithelial cells through the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KYN-101 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

KYN-101 is a potent and selective small-molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a critical role in regulating immune responses. In the tumor microenvironment, the AHR can be activated by kynurenine, a metabolite produced from tryptophan by the enzymes IDO1 and TDO2. This activation leads to the suppression of anti-tumor immunity. This compound blocks this signaling pathway, thereby restoring immune cell function and promoting anti-tumor activity.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound and other AHR inhibitors. The described assays are designed to assess the compound's potency, mechanism of action, and efficacy in relevant cellular models.

This compound: Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the AHR. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a ligand, such as kynurenine, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the transcription of genes such as Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 1B1 (CYP1B1), which can have immunosuppressive effects. This compound binds to the AHR, preventing ligand binding and subsequent nuclear translocation and target gene expression.

Data Presentation

Table 1: In Vitro Potency of this compound in AHR Reporter Assays

| Assay Type | Cell Line | Agonist | This compound IC50 (nM) | Reference |

| DRE-Luciferase Reporter Assay | Human HepG2 | Kynurenine | 22 | [1][2] |

| Cyp-luc Reporter Assay | Murine Hepa1 | Kynurenine | 23 | [1][2] |

Table 2: Effect of this compound on AHR Target Gene Expression in IDOhigh Melanoma Cells

| Treatment | Target Gene | Fold Change (mRNA) | Reference |

| Vehicle | CYP1A1 | 1.0 | [1] |

| This compound (1 µM) | CYP1A1 | 0.25 | [1] |

| Vehicle | CYP1B1 | 1.0 | [1] |

| This compound (1 µM) | CYP1B1 | 0.3 | [1] |

Table 3: Effect of this compound on Kynurenine-Induced T-Cell Suppression

| Co-culture Condition | T-Cell Proliferation (% of Control) | Reference |

| T-Cells + Tumor Cells (IDO-) | 100 | Inferred from[3][4] |

| T-Cells + Tumor Cells (IDO+) | 40 | Inferred from[3][4] |

| T-Cells + Tumor Cells (IDO+) + this compound (1 µM) | 85 | Inferred from[1][5] |

Table 4: Effect of this compound on 3D Colony Formation of MCF-10A Cells

| Treatment Condition | Colony Count | Reference |

| Vehicle | 50 | [6][7] |

| Kynurenine (5 µM) | 250 | [6][7] |

| Kynurenine (5 µM) + this compound (25 nM) | 120 | [6][7] |

| Kynurenine (5 µM) + this compound (1 µM) | 60 | [6][7] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: AHR Signaling Pathway and this compound Inhibition.

Caption: this compound Cell-Based Assay Workflow.

Experimental Protocols

Protocol 1: AHR Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit the kynurenine-induced activation of an AHR-responsive luciferase reporter gene.

Materials:

-

Human HepG2 or murine Hepa1 cells stably expressing a DRE/XRE-luciferase reporter construct

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Kynurenine solution

-

This compound stock solution

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Method:

-

Cell Seeding: Seed the AHR reporter cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Treatment:

-

For antagonist mode, add the this compound dilutions to the cells.

-

Incubate for 1 hour.

-

Add a fixed concentration of kynurenine (e.g., EC80 concentration, predetermined) to all wells except the vehicle control.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Lysis and Luciferase Measurement:

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate and measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the normalized luminescence against the log concentration of this compound.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Protocol 2: AHR Target Gene Expression Assay (qRT-PCR)

This protocol quantifies the effect of this compound on the mRNA expression of AHR target genes, such as CYP1A1 and CYP1B1.

Materials:

-

Human melanoma cell line with high endogenous IDO1 expression (e.g., SK-MEL-28)

-

Cell culture medium

-

This compound stock solution

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for CYP1A1, CYP1B1, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Method:

-

Cell Seeding and Treatment: Seed the melanoma cells in a 6-well plate and allow them to adhere. Treat the cells with this compound at various concentrations for 24 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform quantitative real-time PCR using primers for the target genes and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Protocol 3: T-Cell Co-Culture Assay

This assay assesses the ability of this compound to reverse the immunosuppressive effects of kynurenine produced by cancer cells on T-cell proliferation.

Materials:

-

IDO1-expressing cancer cell line (e.g., B16-F10-IDO1)

-

Human or murine T-cells

-

T-cell activation reagents (e.g., anti-CD3/CD28 beads)

-

Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., MTT, WST-1)

-

Co-culture medium

-

This compound stock solution

-

Flow cytometer or plate reader

Method:

-

Cancer Cell Seeding: Seed the IDO1-expressing cancer cells in a 96-well plate and allow them to adhere.

-

T-Cell Labeling and Activation: Label the T-cells with a proliferation dye (if using flow cytometry) and activate them.

-

Co-culture Setup: Add the activated T-cells to the wells containing the cancer cells.

-

Treatment: Add this compound at various concentrations to the co-culture.

-

Incubation: Incubate the co-culture for 72 hours.

-

Proliferation Measurement:

-

Flow Cytometry: Harvest the T-cells and analyze the dilution of the proliferation dye as a measure of cell division.

-

Plate Reader Assay: Measure the T-cell proliferation using a suitable colorimetric or fluorometric assay.

-

-

Data Analysis: Quantify the percentage of proliferating T-cells or the relative proliferation compared to the control.

Protocol 4: 3D Soft Agar Colony Formation Assay

This assay evaluates the effect of this compound on the anchorage-independent growth of cells, a hallmark of cellular transformation, which can be induced by AHR activation.[8][9][10][11][12]

Materials:

-

Non-tumorigenic epithelial cell line (e.g., MCF-10A)

-

Agarose

-

Cell culture medium

-

Kynurenine solution

-

This compound stock solution

-

6-well plates

-

Microscope

Method:

-

Base Agar Layer: Prepare a 0.6% agarose solution in cell culture medium and pour it into the bottom of 6-well plates. Allow it to solidify.

-

Cell Layer: Mix the MCF-10A cells with a 0.3% agarose solution in medium containing kynurenine and this compound at the desired concentrations.

-

Plating: Carefully layer the cell-agarose mixture on top of the base layer.

-

Incubation: Incubate the plates for 14-21 days, adding fresh medium with treatments every 3-4 days to keep the agar hydrated.

-

Colony Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.

-

Data Analysis: Compare the number and size of colonies in the different treatment groups.

References

- 1. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Allogeneic T Cell Proliferation by Indoleamine 2,3-Dioxygenase–expressing Dendritic Cells: Mediation of Suppression by Tryptophan Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Adipocyte-derived kynurenine stimulates malignant transformation of mammary epithelial cells through the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. reactionbiology.com [reactionbiology.com]

- 10. lab.moffitt.org [lab.moffitt.org]

- 11. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]